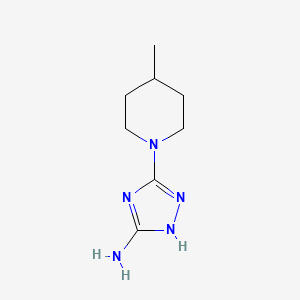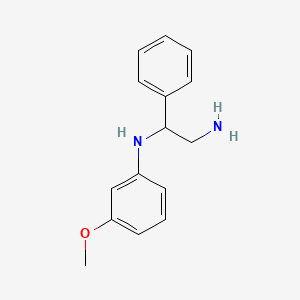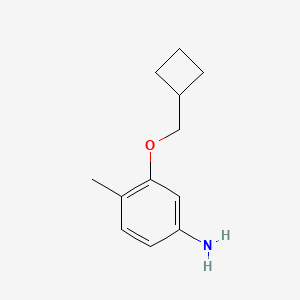
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
描述
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a hydroxyl group and a methyl group attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 3-methylpiperazine with acetone in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the piperazine nitrogen to the carbonyl group of acetone, followed by reduction to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for meeting industrial demands.
化学反应分析
Types of Reactions
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-one
Reduction: Formation of 2-Methyl-1-(3-methylpiperazin-1-yl)propanamine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(3-Methylpiperazin-1-yl)propan-2-ol: Lacks the additional methyl group on the piperazine ring.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on the piperazine ring.
3-(4-Methylpiperazin-1-yl)propan-2-ol: Different position of the hydroxyl group.
Uniqueness
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and industrial applications.
属性
IUPAC Name |
2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQQKFXQWQDNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
amine](/img/structure/B1425709.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
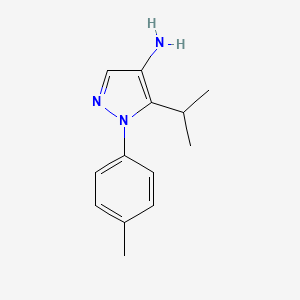
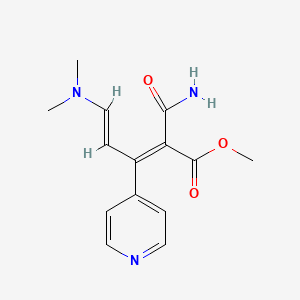
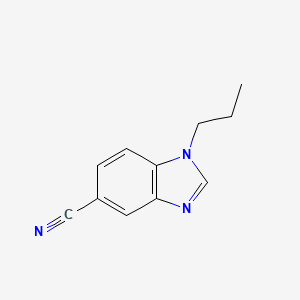
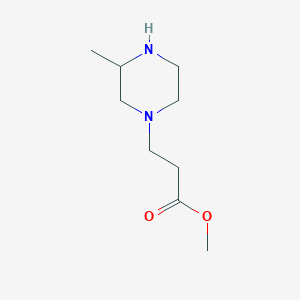
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
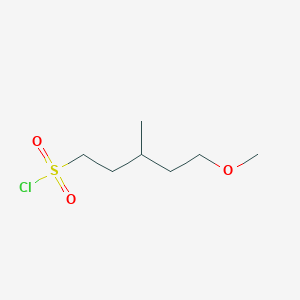
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)
